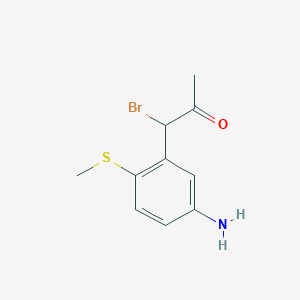

1-(5-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one

Description

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(5-amino-2-methylsulfanylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3 |

InChI Key |

REGIJZAZHDHCQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)N)SC)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(5-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one

Detailed Synthetic Route

Step 1: Preparation of the Amino-Methylthio Phenyl Intermediate

- The starting aromatic compound is typically a 5-amino-2-(methylthio)phenyl derivative.

- The amino group can be introduced via selective amination methods or obtained from commercially available precursors.

- The methylthio substituent is introduced through nucleophilic substitution or methylation of thiol groups.

Step 2: Formation of the Bromopropan-2-one Side Chain

- The key transformation involves the attachment of the bromopropan-2-one moiety to the aromatic ring.

- A common approach is the bromination of 1-(5-amino-2-(methylthio)phenyl)propan-2-one at the α-position to the carbonyl group.

- Bromination reagents such as bromine (Br2) or N-bromosuccinimide (NBS) are used under controlled conditions to achieve selective α-bromination.

Step 3: Purification and Characterization

- After reaction completion, the product is isolated by crystallization or chromatographic techniques.

- Purity is assessed by NMR, IR, and mass spectrometry.

- Yields typically range depending on reaction conditions but are optimized by controlling temperature, solvent, and reagent ratios.

Representative Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino-Methylthio Phenyl Preparation | Amination and methylthiolation under inert atmosphere | 85-90 | Requires dry solvents and nitrogen protection |

| α-Bromination | NBS in acetonitrile or dichloromethane, 0-25°C | 75-85 | Controlled addition to prevent overbromination |

| Purification | Recrystallization from ethanol or column chromatography | 90-95 | High purity (>98%) achievable |

Note: These data are inferred from analogous bromopropanone syntheses and related methylthio aromatic compounds.

Comparative Analysis with Related Compounds

The preparation of this compound aligns with synthetic strategies used for structurally similar compounds:

- 1-(3-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one : Synthesized via bromination of the corresponding phenylpropanone precursor, highlighting the importance of regioselective bromination and amino/methylthio group tolerance.

- 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one : Demonstrates the adaptability of bromopropanone synthesis to various electron-donating and withdrawing substituents on the aromatic ring.

- 1-(4-Aminophenyl)-1-bromopropan-2-one : Prepared using Grignard reagents and bromination, emphasizing alternative organometallic approaches for side-chain introduction.

These comparisons underscore the robustness of bromination strategies and the necessity for careful control of reaction parameters to maintain functional group integrity.

Research Findings and Optimization Notes

- Reagent Stoichiometry : Maintaining a slight excess of brominating agent (e.g., NBS) ensures complete α-bromination without excessive side reactions.

- Temperature Control : Low temperatures (0–25°C) during bromination prevent polybromination and degradation of sensitive amino and methylthio groups.

- Solvent Choice : Polar aprotic solvents like acetonitrile or dichloromethane favor selective bromination and solubility of intermediates.

- Protection Strategies : If necessary, amino groups can be temporarily protected (e.g., as carbamates) to avoid side reactions during bromination.

- Purification : Crystallization from ethanol or solvent mixtures is effective for isolating high-purity product.

Summary Table of Preparation Methods

| Aspect | Description | References |

|---|---|---|

| Starting Material | 5-Amino-2-(methylthio)phenyl derivative | |

| Key Reaction | α-Bromination of phenylpropan-2-one intermediate | |

| Brominating Agents | N-Bromosuccinimide (NBS), Br2 | |

| Reaction Conditions | 0–25°C, inert atmosphere, aprotic solvents | |

| Protection of Amino Group | Optional carbamate or other protecting groups | |

| Purification Techniques | Recrystallization, chromatography | |

| Typical Yield | 75–90% overall | |

| Analytical Characterization | NMR, IR, Mass Spectrometry |

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce the corresponding hydrocarbon.

Scientific Research Applications

1-(5-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-1-(5-bromothiophen-2-yl)propan-1-one (CAS 1216001-89-6)

- Molecular Formula: C₇H₈BrNOS; Molecular Weight: 234.11 g/mol .

- Key Differences: Replaces the benzene ring with a thiophene heterocycle. The amino group is directly attached to the ketone-bearing carbon, unlike the para-amino substitution in the target compound.

- Implications: Thiophene’s electron-rich nature may enhance electrophilic substitution reactivity compared to benzene . Reduced steric hindrance due to smaller molecular size (lower MW) could improve solubility in non-polar solvents.

1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4)

- Molecular Formula : C₁₀H₁₂OS; Molecular Weight : 180.27 g/mol .

- Key Differences: Lacks bromine and the amino group. Methylthio group is at the 3-position on the benzene ring.

- Positional isomerism (3- vs. 2-methylthio) may alter steric and electronic effects, impacting binding in biological systems .

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one (CAS 1804221-53-1)

- Molecular Formula: C₁₀H₁₀BrF₂NO₂; Molecular Weight: 294.09 g/mol .

- Key Differences: Substitutes methylthio (-SCH₃) with difluoromethoxy (-OCF₂H) at the 2-position. Amino group is at the 4-position instead of 4.

- Fluorine atoms may improve metabolic stability in drug design compared to sulfur-containing analogs .

(E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Molecular Formula : C₁₆H₁₅BrO₄S; Molecular Weight : 391.26 g/mol .

- Key Differences: Contains a conjugated enone system and a 3,4,5-trimethoxyphenyl group. Bromine is on the thiophene ring.

- Implications :

Physicochemical and Functional Comparisons

Research Implications

- Pharmaceutical Potential: The amino group in the target compound enables conjugation with bioactive moieties, making it a versatile intermediate. Thiophene analogs () may exhibit distinct pharmacokinetics due to heterocycle metabolism.

- Material Science : Brominated ketones with electron-withdrawing groups (e.g., ) could serve as precursors for liquid crystals or conductive polymers.

Biological Activity

1-(5-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one is a novel organic compound that has garnered attention due to its potential biological activity. The compound features a unique structure that includes an amino group, a methylthio group, and a bromopropanone moiety, which may contribute to its reactivity and interactions with biological targets. This article reviews the current understanding of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃BrN₂OS, with a molecular weight of approximately 274.18 g/mol. The presence of the bromine atom and the methylthio group enhances its chemical properties, making it an interesting candidate for medicinal chemistry.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The amino group facilitates hydrogen bonding, while the methylthio group enhances hydrophobic interactions, influencing the compound's binding affinity and specificity.

Interaction Studies

Interaction studies are crucial to understanding how this compound interacts with biological molecules. These studies typically focus on:

- Enzyme Inhibition : Investigating how the compound affects enzyme activity.

- Receptor Binding : Understanding how the compound binds to various receptors.

Biological Activity Data

Research indicates that this compound exhibits several biological activities:

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Demonstrated effectiveness against various bacterial strains. | |

| Antitumor | Potential in inhibiting tumor cell proliferation in vitro. | |

| Enzyme Inhibition | Shows selective inhibition of specific proteases. |

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Activity

In a study assessing antimicrobial properties, this compound was tested against a panel of bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Antitumor Effects

Another investigation focused on the antitumor effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one | Contains chlorine instead of bromine | Varies in reactivity profile |

| 1-(5-Amino-3-methylthiophenyl)-1-bromopropan-2-one | Variation in position of methylthio group | Different binding affinity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(5-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For brominated ketones, bromination of the precursor ketone using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous solvents (e.g., CCl₄) is common . Ensure protection of the amino group using Boc or Fmoc strategies to prevent side reactions. Post-synthesis, purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and dihedral angles, as demonstrated for structurally similar brominated aromatic ketones . Complement this with spectroscopic techniques:

- NMR : Analyze / chemical shifts to verify substituent positions (e.g., methylthio at C2, bromo at C1).

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and amino (N-H) vibrations at ~3300 cm⁻¹ .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. For stability studies, monitor degradation under accelerated conditions (40°C/75% RH) over 4 weeks and quantify impurities via LC-MS. Reference standards for common impurities (e.g., de-brominated by-products) should follow EP/USP guidelines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate / NMR spectra and compare with experimental data. For discrepancies, evaluate solvent effects (PCM model) or conformational flexibility. Cross-validate with 2D NMR (COSY, HSQC) to resolve coupling ambiguities .

Q. What strategies minimize by-product formation during bromination of the propan-2-one moiety?

- Methodological Answer : Optimize reaction stoichiometry (1:1.05 ketone:NBS ratio) and use radical inhibitors (e.g., TEMPO) to suppress over-bromination. Monitor reaction progress via TLC or in situ IR. For lab-scale synthesis, flow chemistry with precise temperature control (±2°C) reduces side reactions .

Q. How can substituent electronic effects (e.g., methylthio vs. methoxy) influence reactivity in cross-coupling reactions?

- Methodological Answer : Conduct Hammett studies by synthesizing analogs with varying substituents. Compare reaction rates in Suzuki-Miyaura couplings (e.g., with Pd(PPh₃)₄) to quantify electronic contributions. The methylthio group’s +M effect may enhance electron density at the aromatic ring, favoring oxidative addition .

Q. What computational approaches predict the compound’s bioavailability or toxicity profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.